3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]propane-1-sulfonyl chloride
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Overview
Description
3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]propane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H8ClNO3. It is known for its unique structure, which includes a sulfonyl chloride group attached to a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]propane-1-sulfonyl chloride typically involves the reaction of 1,3-dioxo-2,3-dihydro-1H-isoindole with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Triethylamine: Used as a base to facilitate substitution reactions.
Water: Used in hydrolysis reactions to convert the sulfonyl chloride group to a sulfonic acid.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]propane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles, such as amines and alcohols, to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride: Similar structure but with a propanoyl chloride group instead of a sulfonyl chloride group.
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride: Similar structure but with a butanoyl chloride group.
Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate: Similar structure but with a propanoate group.
Uniqueness
The uniqueness of 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]propane-1-sulfonyl chloride lies in its sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable reagent in organic synthesis and various scientific research applications .
Properties
Molecular Formula |
C11H10ClNO5S |
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Molecular Weight |
303.72 g/mol |
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)oxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H10ClNO5S/c12-19(16,17)7-3-6-18-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 |
InChI Key |
SRSMJNVEWBVTIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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